Cas no 536974-83-1 (Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester)

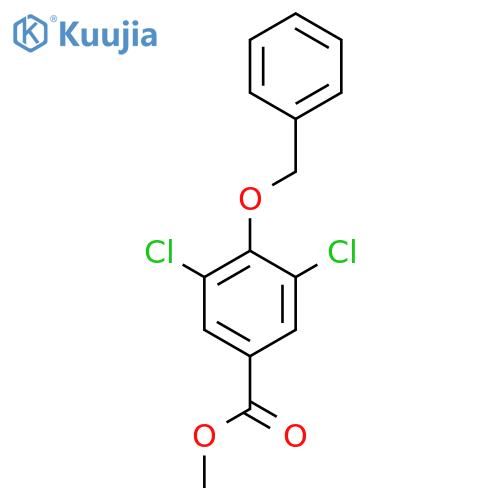

536974-83-1 structure

商品名:Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester

Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester

- Methyl 4-(benzyloxy)-3,5-dichlorobenzoate

- methyl 3,5-dichloro-4-phenylmethoxybenzoate

- 536974-83-1

- AKOS022857975

- SCHEMBL1458413

- HHJLUJGYZFXISM-UHFFFAOYSA-N

- CS-0191505

- E89868

- 4-Benzyloxy-3,5-dichloro-benzoic Acid Methyl Ester

- Methyl4-benzyloxy-3,5-dichloro-benzoate

- MFCD06204057

-

- インチ: InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

- InChIKey: HHJLUJGYZFXISM-UHFFFAOYSA-N

- ほほえんだ: COC(=O)c1cc(Cl)c(OCc2ccccc2)c(Cl)c1

計算された属性

- せいみつぶんしりょう: 310.0163496Da

- どういたいしつりょう: 310.0163496Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 35.5Ų

Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01M3U5-5g |

Methyl4-benzyloxy-3,5-dichloro-benzoate |

536974-83-1 | 95% | 5g |

$770.00 | 2025-02-12 | |

| Aaron | AR01M3U5-1g |

Methyl4-benzyloxy-3,5-dichloro-benzoate |

536974-83-1 | 95% | 1g |

$257.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262175-1g |

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate |

536974-83-1 | 98% | 1g |

¥1525.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262175-500mg |

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate |

536974-83-1 | 98% | 500mg |

¥1145.00 | 2024-05-09 |

Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

536974-83-1 (Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬